molecular formula C8H16IN3O3 B608115 Iodo-PEG3-Azide CAS No. 936917-36-1

Iodo-PEG3-Azide

Cat. No.: B608115
CAS No.: 936917-36-1
M. Wt: 329.14
InChI Key: UFRYEFKWTSOFBV-UHFFFAOYSA-N
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Description

Iodo-PEG3-Azide is a versatile, high-purity chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group . It plays a crucial role in bioconjugation techniques, particularly in click chemistry reactions .


Molecular Structure Analysis

The molecular formula of this compound is C8H16IN3O3 . It has a molecular weight of 329.14 . The structure contains an iodine atom, a PEG spacer with three ethylene glycol units, and an azide functional group .


Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow oil . It is soluble in water and polar organic solvents . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

  • Nanotechnology and Cancer Treatment : Iodo-substituted compounds encapsulated in nanoparticles have been used for targeted nanodelivery systems in cancer treatment. For example, iodo-substituted aza-BODIPY encapsulated in poly(ethylene glycol)-block-poly(e-caprolactone) nanoparticles exhibited significant potential for breast cancer cell treatment and in vivo photodynamic therapy in mice (Treekoon et al., 2021).

  • Dual-Modality Imaging : Compounds like DFO-RhodB-PEG3-ArN3 have been developed for applications in optical imaging and positron emission tomography, showing potential as dual-modality agents for detecting human epidermal growth factor receptor 2 expression (Guillou et al., 2022).

  • Solid-State Dye-Sensitized Solar Cells : Azide-functionalized poly(ethylene glycol) has been used in the enhancement of mechanical properties of electrolytes in dye-sensitized solar cells, improving solar cell performance (Koh et al., 2010).

  • Conjugation Chemistry and Drug Delivery : Azido-functionalized PEG derivatives are increasingly applied in conjugation chemistry and targeted drug delivery, with their quantification being critical for effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).

  • Radiochemical Reaction for Molecular Probes : Iodo-PEG3-Azide derivatives have been utilized in one-pot, three-component radiochemical reactions to assemble radiolabeled molecular probes, demonstrating resistance to deiodination in vivo (Yan et al., 2013).

  • Biomedical Imaging : Catalyst-free azide-alkyne click reactions have been used to fabricate aggregation-induced emission feature fluorescent organic nanoparticles, showing potential for biological imaging due to their high water dispersity and low cytotoxicity (Jiang et al., 2018).

  • Antifouling Coatings : Poly(ethylene glycol) grafted onto click chemistry modified surfaces has shown promise in reducing protein adsorption and improving biocompatibility, particularly in antifouling applications (Flavel et al., 2013).

  • Protein PEGylation : PEGylation of proteins, involving the covalent attachment of poly(ethylene glycol), is a significant aspect in pharmaceutical applications for altering biodistribution and improving drug efficacy (Roberts et al., 2002).

Mechanism of Action

Target of Action

Iodo-PEG3-Azide is primarily used in bioconjugation techniques, particularly in click chemistry reactions . Its azide group facilitates the formation of stable covalent bonds with alkyne-containing molecules . This allows researchers to create targeted drug delivery systems, modify proteins or peptides, and develop novel pharmaceuticals .

Mode of Action

This compound contains iodide and azide moieties . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions . This means that the iodide can be replaced by a nucleophile, a molecule that donates an electron pair to form a covalent bond .

Biochemical Pathways

The azide group of this compound can participate in nucleophilic substitution reactions . This property allows it to be used in the synthesis of various organic compounds . In addition, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the creation of targeted drug delivery systems, protein or peptide modifications, and the development of novel pharmaceuticals .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body . .

Result of Action

The primary result of this compound’s action is the formation of stable covalent bonds with alkyne-containing molecules . This enables the creation of targeted drug delivery systems, the modification of proteins or peptides, and the development of novel pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C . Changes in these conditions could potentially affect the stability and efficacy of this compound.

Future Directions

Iodo-PEG3-Azide has significant potential in pharmaceutical R&D, particularly in the development of targeted drug delivery systems, protein or peptide modifications, and novel bioconjugation techniques . Its unique properties make it a valuable tool in the field of click chemistry.

Properties

IUPAC Name

1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYEFKWTSOFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCI)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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